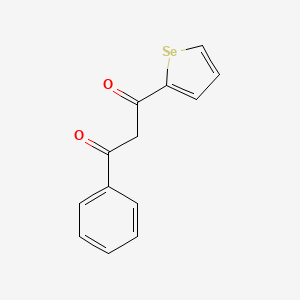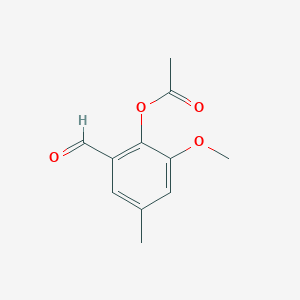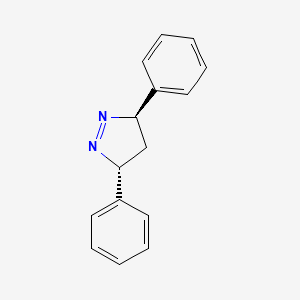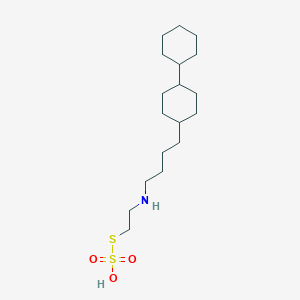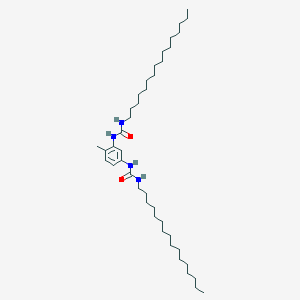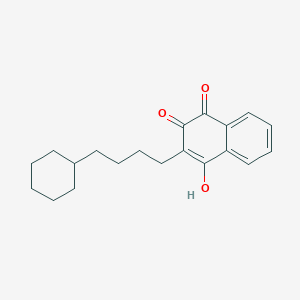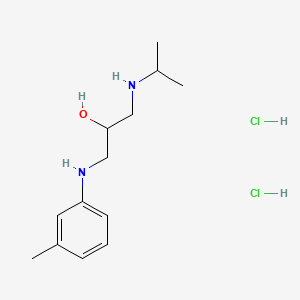
1,2-Dimethylcyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms on adjacent carbon atoms are replaced by methyl groups. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclooctane can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctane using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), metal catalysts (palladium, platinum)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclooctanes
Scientific Research Applications
1,2-Dimethylcyclooctane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the conformational analysis and stereochemistry of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.
Industry: It is used as an intermediate in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclooctane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems.
Comparison with Similar Compounds
1,2-Dimethylcyclooctane can be compared with other similar compounds, such as:
Cyclooctane: The parent compound without methyl substitutions.
1,1-Dimethylcyclooctane: A structural isomer with both methyl groups on the same carbon atom.
1,2-Dimethylcyclohexane: A smaller ring analog with similar methyl substitutions.
Uniqueness: this compound is unique due to its specific ring size and methyl substitution pattern, which influence its chemical reactivity and physical properties
Properties
CAS No. |
13151-94-5 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
OJGUADSLWNGMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


